An In-Depth Technical Guide to 7-Hydroxy Granisetron-d3
An In-Depth Technical Guide to 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical tool in the development and study of the potent 5-HT3 receptor antagonist, Granisetron. This document details the physicochemical properties, metabolic pathways, and pharmacokinetic parameters of Granisetron and its major metabolite, 7-Hydroxy Granisetron. Furthermore, it provides detailed experimental protocols for the quantification of these compounds in biological matrices and visualizes complex biological and experimental processes using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, analytical chemistry, and clinical research.
Introduction
Granisetron is a highly selective and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, widely utilized for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The clinical efficacy and safety of Granisetron are intrinsically linked to its pharmacokinetic profile and metabolic fate. A major metabolic pathway of Granisetron involves hydroxylation to form 7-Hydroxy Granisetron. To accurately quantify Granisetron and its metabolite in biological samples for pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard is essential. 7-Hydroxy Granisetron-d3 serves this critical role, enhancing the precision and accuracy of bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides an in-depth exploration of 7-Hydroxy Granisetron-d3, its parent compound, and their analytical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 7-Hydroxy Granisetron-d3 and its parent compounds is crucial for their analytical method development and interpretation of their biological behavior.
| Property | 7-Hydroxy Granisetron-d3 | 7-Hydroxy Granisetron | Granisetron |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-d3-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₄N₄O₂ | C₁₈H₂₄N₄O |
| Molecular Weight | 331.43 g/mol | 328.41 g/mol | 312.41 g/mol |
| CAS Number | Not widely available | 130849-34-8 | 109889-09-0 |
Metabolism and Pharmacokinetics
The metabolic conversion of Granisetron is a key determinant of its pharmacokinetic profile. The primary routes of metabolism involve N-demethylation and aromatic ring oxidation, with the formation of 7-Hydroxy Granisetron being a major pathway.
Metabolic Pathway
The hydroxylation of Granisetron to 7-Hydroxy Granisetron is primarily catalyzed by the cytochrome P450 enzyme system in the liver. In vitro studies using human liver microsomes have identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of Granisetron. Another significant metabolite, 9'-desmethylgranisetron, is primarily formed by CYP3A4 .
Pharmacokinetic Parameters
The pharmacokinetic profiles of Granisetron and its metabolite are essential for understanding its efficacy and safety. While extensive data is available for Granisetron, specific pharmacokinetic parameters for 7-Hydroxy Granisetron are less commonly reported in the literature.
| Parameter | Granisetron (Healthy Volunteers) | Granisetron (Cancer Patients) | 7-Hydroxy Granisetron |
| Tmax (h) | ~1.5 - 2.0 | Variable | Not extensively reported |
| Cmax (ng/mL) | Variable with dose | Variable with dose | Not extensively reported |
| t1/2 (h) | ~4-6 | ~9-12 | Not extensively reported |
| Clearance (L/h/kg) | ~0.37 | ~0.27 | Not extensively reported |
| Volume of Distribution (L/kg) | ~3 | ~3 | Not extensively reported |
| Protein Binding (%) | ~65 | ~65 | Not extensively reported |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, route of administration, and dosage.[2]
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. When activated by serotonin (5-HT) released from enterochromaffin cells in response to emetogenic stimuli, these channels open, leading to an influx of cations (Na+, K+, Ca2+) and subsequent neuronal depolarization, which triggers the vomiting reflex. Granisetron competitively and selectively binds to these receptors, preventing serotonin from binding and thereby inhibiting the initiation of the emetic signal.
Experimental Protocols
The accurate quantification of Granisetron and 7-Hydroxy Granisetron in biological matrices is paramount for pharmacokinetic and clinical studies. The use of 7-Hydroxy Granisetron-d3 as an internal standard is a key component of robust bioanalytical methods.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical validated method for the simultaneous determination of Granisetron and 7-Hydroxy Granisetron in human plasma.
5.1.1. Materials and Reagents
-
Granisetron and 7-Hydroxy Granisetron reference standards
-
7-Hydroxy Granisetron-d3 (as internal standard for 7-Hydroxy Granisetron)
-
Granisetron-d3 (as internal standard for Granisetron)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (ultrapure)
5.1.2. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing known concentrations of 7-Hydroxy Granisetron-d3 and Granisetron-d3).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5.1.3. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes and internal standards from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Granisetron: Q1/Q3 (e.g., m/z 313.2 -> 138.1)
-
Granisetron-d3: Q1/Q3 (e.g., m/z 316.2 -> 141.1)
-
7-Hydroxy Granisetron: Q1/Q3 (e.g., m/z 329.2 -> 138.1)
-
7-Hydroxy Granisetron-d3: Q1/Q3 (e.g., m/z 332.2 -> 141.1)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5.1.5. Method Validation Parameters A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term storage) |
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving the analysis of Granisetron and its metabolite using a deuterated internal standard.
Conclusion
7-Hydroxy Granisetron-d3 is an indispensable tool for the accurate and precise quantification of 7-Hydroxy Granisetron in biological matrices. This technical guide has provided a detailed overview of its properties, the metabolism and pharmacokinetics of its parent compound Granisetron, and the underlying mechanism of action. The detailed experimental protocols and visual workflows serve as practical resources for researchers in the field of drug metabolism, pharmacokinetics, and bioanalysis. The continued use of stable isotope-labeled internal standards like 7-Hydroxy Granisetron-d3 will be crucial for advancing our understanding of the clinical pharmacology of Granisetron and for the development of new and improved antiemetic therapies.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
